Cas no 915095-89-5 ((3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran)

(3S)-3-[4-(5-Bromo-2-chlorophenyl)methylphenoxy]tetrahydrofuran is a chiral synthetic intermediate with potential applications in pharmaceutical and agrochemical research. Its distinct stereochemistry at the 3-position of the tetrahydrofuran ring enhances selectivity in asymmetric synthesis, while the bromo- and chloro-substituted aromatic moiety offers versatility for further functionalization. The compound's rigid structure and electron-rich ether linkage contribute to its stability under various reaction conditions. Its well-defined molecular architecture makes it valuable for designing bioactive molecules, particularly in developing receptor-targeted compounds. The presence of halogen substituents allows for efficient cross-coupling reactions, facilitating the construction of complex molecular frameworks. This intermediate is typically handled under inert conditions due to its sensitivity to oxidation.
(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran structure
915095-89-5 structure
Product Name:(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran
CAS No:915095-89-5
MF:C17H16BrClO2
MW:367.664743423462
MDL:MFCD27920793
CID:847185
PubChem ID:15941217
Update Time:2025-11-01

(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran Chemical and Physical Properties

Names and Identifiers

    • (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
    • (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane
    • (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetra Hydrofuran
    • (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydro-furan
    • (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)-tetrahydrofuran
    • (S)-4-bromo-1-chloro-2-(4-tetrahydrofuran-3-yloxy-benzyl)-benzene
    • Furan, 3-[4-[(5-broMo-2-chlorophenyl)Methyl]phenoxy]tetrahydro-, (3S)-
    • (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran
    • (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy) tetrahydrofuran
    • (3S)-3-{4-[(5-bromo-2-chlorophenyl)methyl]phenoxy}oxolane
    • AK144268
    • BCP11193
    • SB17550
    • ST24036093
    • (S
    • (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran (ACI)
    • (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran
    • C17H16BrClO2
    • CS-0015036
    • UNII-4WR8P4HZ8G
    • 4WR8P4HZ8G
    • Empagliflozin Impurity I; (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran;
    • Furan, 3-(4-((5-bromo-2-chlorophenyl)methyl)phenoxy)tetrahydro-, (3S)-
    • 915095-89-5
    • SCHEMBL2638119
    • DS-7819
    • AKOS022186156
    • EN300-7402882
    • MFCD27920793
    • AC-26974
    • MDL: MFCD27920793
    • Inchi: 1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1
    • InChI Key: HUNLNKBDQXGMAP-INIZCTEOSA-N
    • SMILES: C(C1C=CC(O[C@@H]2COCC2)=CC=1)C1C=C(Br)C=CC=1Cl

Computed Properties

  • Exact Mass: 366.00222g/mol
  • Monoisotopic Mass: 366.00222g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5
  • XLogP3: 5.2

Experimental Properties

  • Density: 1.431±0.06 g/cm3 (20 ºC 760 Torr)
  • Boiling Point: 459.1°C at 760 mmHg

(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Sealed in dry,Room Temperature

(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran Pricemore >>

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(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  Toluene ;  24 h, 110 °C
Reference
Enantioselective Hydrogenation toward Chiral 3-Aryloxy Tetrahydrofurans Enabled by Spiro Ir-PNN Catalysts Containing an Unusual 5-Substituted Chiral Oxazoline Unit
Gu, Xue-Song; Xiong, Ying; Yang, Fan; Yu, Na; Yan, Pu-Cha; et al, ACS Catalysis, 2022, 12(4), 2206-2211

Production Method 2

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Acetonitrile ,  Dichloromethane ;  rt; rt → 0 °C; 0 °C; 0 °C → rt; 18 h, rt
Reference
A novel, simple and mild route for synthesis of dimer impurities of gliflozins by using PD (DBA)2
Rane, Rajesh A.; Suryawanshi, Mugdha R.; Babhulkar, Gauri V.; Male, Rohit D.; Ketkale, Sneha B.; et al, European Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 340-345

Production Method 3

Reaction Conditions
1.1 Reagents: Hexamethyldisiloxane ,  Aluminum chloride Solvents: Toluene ;  1 h, < 20 °C; 1.5 h, 20 - 23 °C; 23 °C → 0 °C
1.2 Solvents: Water ;  15 min, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  16 - 24 h, basified, rt
Reference
Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside
Wang, Xiao-jun; Zhang, Li; Byrne, Denis; Nummy, Larry; Weber, Dirk; et al, Organic Letters, 2014, 16(16), 4090-4093

Production Method 4

Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane ,  Aluminum chloride Solvents: Toluene ;  < 20 °C; 1.5 h, 20 - 23 °C
Reference
A NEW HETEROCYCLIC COMPOUND: CRYSTAL STRUCTURE AND ANTICANCER ACTIVITY AGAINST HUMAN LUNG ADENOCARCINOMA CELLS
Shi, E. H.; Wang, L. R.; Zhao, S.; Shen, L.; Zhang, C. Y.; et al, Journal of Structural Chemistry, 2020, 61(7), 1167-1174

Production Method 5

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
1.2 20 h, rt
Reference
Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor (HSK0935) for the Treatment of Type 2 Diabetes
Li, Yao ; Shi, Zongjun; Chen, Lei; Zheng, Suxin; Li, Sheng; et al, Journal of Medicinal Chemistry, 2017, 60(10), 4173-4184

(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran Raw materials

(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran Preparation Products

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Tiancheng Chemical (Jiangsu) Co., Ltd
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(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran

Introduction to (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran (CAS No. 915095-89-5)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development. Among these, (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran, identified by its CAS number 915095-89-5, has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound, characterized by its complex aromatic and tetrahydrofuran moieties, represents a promising candidate for further exploration in drug design and synthesis.

The molecular structure of (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran incorporates several key functional groups that contribute to its pharmacological profile. The presence of a stereochemically defined (S)-configuration at the 3-position enhances its interaction with biological targets, making it a valuable scaffold for developing enantiomerically pure pharmaceuticals. Additionally, the combination of bromo and chloro substituents on the aromatic ring introduces electrophilic centers, which can be exploited for further derivatization and functionalization.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological receptors. Studies have demonstrated that the phenoxytetrahydrofuran moiety can effectively modulate binding affinity and selectivity, making it an attractive component in the design of novel therapeutic agents. Furthermore, the influence of the (S)-configuration on the compound's pharmacokinetic properties has been extensively investigated, revealing insights into its metabolic stability and bioavailability.

In the realm of drug discovery, (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran has been explored as a potential intermediate in the synthesis of more complex molecules. Its structural features allow for facile modifications, enabling researchers to tailor its pharmacological properties for specific therapeutic applications. For instance, modifications at the 5-bromo and 2-chloro positions have been shown to alter receptor binding profiles, providing a means to fine-tune drug efficacy and minimize side effects.

The compound's relevance extends beyond academic research; it holds promise for industrial applications in the pharmaceutical sector. The ability to synthesize enantiomerically pure forms of this molecule underscores its importance in developing high-quality pharmaceuticals. As demand for stereoselective drugs grows, compounds like (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran are expected to play a crucial role in meeting this demand.

Current research is also focusing on understanding the environmental impact and sustainability of synthesizing such complex molecules. Efforts are underway to optimize synthetic pathways, reducing waste and improving yields while maintaining high levels of purity. These initiatives align with global trends toward greener chemistry, ensuring that advancements in pharmaceutical science are environmentally responsible.

The future prospects for (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran are promising, with ongoing studies exploring its potential in treating various diseases. Its unique structural features make it a versatile tool for medicinal chemists, offering opportunities to develop innovative treatments across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of pharmaceutical innovation.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:915095-89-5)(3S)-3-[4-[(5-溴-2-氯苯基)甲基]苯氧基]四氢呋喃
LE25838417
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:915095-89-5)(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran
sfd18503
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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